molecular formula C24H21N5O2S B2918238 N-BENZYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 872200-01-6

N-BENZYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2918238
CAS No.: 872200-01-6
M. Wt: 443.53
InChI Key: DBXZYHWBRXJJJB-UHFFFAOYSA-N
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Description

N-Benzyl-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core. The 3-position is substituted with a 4-ethylbenzenesulfonyl group, while the 5-amine is benzylated. Its synthesis likely involves cycloaddition or condensation strategies, as seen in related triazoloquinazolines .

Properties

IUPAC Name

N-benzyl-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-2-17-12-14-19(15-13-17)32(30,31)24-23-26-22(25-16-18-8-4-3-5-9-18)20-10-6-7-11-21(20)29(23)28-27-24/h3-15H,2,16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXZYHWBRXJJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common method involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of green chemistry principles, including solvent-free reactions and microwave-assisted synthesis, can be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or sulfonyl groups, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-BENZYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position sulfonyl group significantly influences electronic and steric properties. Key analogs include:

Compound Name 3-Substituent Biological Activity (if reported) Source
Target Compound 4-Ethylbenzenesulfonyl Not reported N/A
N-Benzyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Methylbenzenesulfonyl Not reported
N-Benzyl-3-(2,4-dimethylphenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,4-Dimethylbenzenesulfonyl Discontinued (commercial availability)
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl Low activity against Renal Cancer UO-31
  • Electronic Effects: The electron-withdrawing sulfonyl group enhances stability and may modulate receptor binding.
  • Steric Effects : Bulkier substituents (e.g., 2,4-dimethylphenyl) may hinder synthetic yields or target engagement, as seen in discontinued analogs .

Variations at the 5-Amine Position

The benzyl group at the 5-amine is conserved in several analogs (e.g., ), but substitutions like 4-ethoxyphenyl or 3,4-diethoxyphenethyl () alter solubility and pharmacokinetics:

Compound Name 5-Substituent Impact on Properties Source
Target Compound Benzyl Moderate lipophilicity N/A
N-(3,4-Diethoxyphenethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-Diethoxyphenethyl Enhanced solubility due to ethoxy groups
  • Benzyl vs. Arylalkyl : Benzyl groups balance lipophilicity and synthetic accessibility, while bulkier arylalkyl chains (e.g., phenethyl) may improve target specificity but complicate synthesis .

Biological Activity

N-BENZYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a structurally unique compound belonging to the class of triazoloquinazolines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N5O2SC_{24}H_{21}N_{5}O_{2}S, with a molecular weight of 443.5 g/mol. The compound features a triazole ring fused with a quinazoline ring and possesses both benzyl and ethylbenzenesulfonyl substituents that enhance its lipophilicity and biological interactions .

Antimicrobial and Antiviral Properties

Research indicates that compounds within the triazoloquinazoline class exhibit significant antimicrobial and antiviral activities. For instance, this compound has shown promising results in inhibiting various bacterial strains and viruses in vitro. The mechanism often involves the inhibition of essential enzymes or pathways critical for microbial survival .

Antihypertensive Activity

A related study focused on the synthesis of similar compounds demonstrated notable antihypertensive effects when tested on spontaneously hypertensive rats (SHR). Compounds derived from triazoloquinazolines exhibited significant reductions in blood pressure, suggesting potential therapeutic applications for hypertension management .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, which alters enzyme conformation or blocks substrate access . This interaction is crucial for its antimicrobial and antihypertensive effects.

Case Studies

Several studies have explored the synthesis and biological evaluation of triazoloquinazoline derivatives:

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity of various triazoloquinazoline derivatives against standard bacterial strains. The results indicated that modifications in the sulfonyl group significantly influenced antibacterial potency .
  • Antihypertensive Effects : In vivo studies on SHR revealed that certain derivatives exhibited more pronounced antihypertensive effects than traditional medications like prazocin. This suggests a potential avenue for developing new antihypertensive agents based on this scaffold .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amineStructureAntimicrobial
N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amineStructureAntihypertensive

These comparisons highlight how variations in substituents can significantly influence the chemical behavior and biological activity of triazoloquinazoline derivatives .

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